(S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid

Description

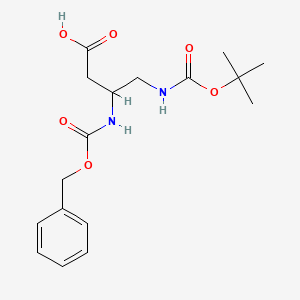

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is a chiral amino acid derivative featuring two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the third position and a tert-butoxycarbonyl (Boc) group at the fourth position of the butanoic acid backbone (Figure 1). This compound is primarily utilized in peptide synthesis and medicinal chemistry for its ability to protect amine functionalities during multi-step reactions.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMMZCONPFBQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Boc-protected aminooxy building blocks

A chemical method for synthesizing target compounds involves N-Boc-protected aminooxy building blocks, which can be obtained by reacting corresponding bromides with N-Boc hydroxylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in CH2Cl2.

General Procedure for the Preparation of 4a - 4c :

- To a mixture of alkenyl bromide (3a - 3c ) (10 mmol) and N-Boc-hydroxylamine (25 mmol) in CH2Cl2 (1.0 mL) at 0 °C, add DBU (7.5 mL) carefully.

- Warm the reaction mixture to room temperature and stir overnight.

- Dilute the mixture with EtOAc (150 mL) and wash with H2O (50 mL), then brine (50 mL).

- Purify by silica gel column chromatography (hexanes:EtOAc) to yield 4a - 4c as colorless oils.

Synthesis from N-Cbz-L-homoserine O-methyl ester

N-Cbz-l-homoserine O-methyl ester (N-Cbz-HSer-OMe, 10 ) can be obtained by literature procedures. The side chain-elongated analogue 12 can be obtained from commercially available N-Cbz-Glu-OBn (11 ) by reduction of the free carboxylic acid group.

Deprotection strategies

Selective deprotection phases of the amine can be carried out based on the nature of the protective group used, either by hydrogenolysis or by acidolysis in a strong acid medium such as trifluoroacetic acid. The peptide in acid form can be obtained by saponification of the corresponding esters in a dilute alkaline medium.

Applications in Medicinal Chemistry and Pharmaceutical Development

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid has several applications in medicinal chemistry and pharmaceutical development:

- Peptide Synthesis: It serves as a building block in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect the amino groups during peptide bond formation.

- Drug Design: This compound can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.

- Prodrugs: It can be used in the design of prodrugs, where the benzyloxycarbonyl and tert-butoxycarbonyl groups are removed in vivo to release the active drug.

Interaction and Binding Affinity Studies

Interaction studies of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

- Molecular Docking

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the benzyloxycarbonyl and tert-butoxycarbonyl groups under acidic conditions.

Substitution Reactions: The protected amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the deprotection of tert-butoxycarbonyl groups.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound belonging to the amino acid and derivative class. It contains both a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which are typically used in organic synthesis to protect amino groups.

Applications

- Medicinal Chemistry and Pharmaceutical Development This compound has several applications in these areas.

- Peptide Synthesis (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid exhibits significant biological activity, particularly as a building block in peptide synthesis.

- Potential Therapeutic Effects Derivatives of this compound have been studied for potential therapeutic effects, including anti-inflammatory properties and activity against various diseases.

- Versatility in Chemical Transformations The combination of both benzyloxycarbonyl and tert-butoxycarbonyl groups in (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid provides enhanced versatility for chemical transformations compared to its analogs. This versatility makes it particularly valuable in synthetic organic chemistry and drug development contexts.

Interaction Studies

Interaction studies of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Spectroscopy

- X-ray crystallography

- Molecular docking

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid involves the protection of amine groups, preventing unwanted side reactions during synthesis. The benzyloxycarbonyl and tert-butoxycarbonyl groups are stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s analogs differ in substituents, protecting groups, and backbone length, which influence their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Protecting Group Strategies :

- The reference compound’s dual Z/Boc protection allows sequential deprotection, whereas analogs with single groups (e.g., Boc) limit orthogonal reactivity .

- Fmoc analogs (e.g., ) enable base-sensitive deprotection, advantageous in solid-phase peptide synthesis.

Substituent Effects: Lipophilicity: Phenyl (), trifluoromethyl (), and tert-butoxy () groups enhance lipid solubility, critical for membrane permeability in drug candidates. Electronic Properties: The 3-cyanophenyl group () introduces dipole interactions, improving crystal packing for X-ray studies.

Biological Activity: Trifluoromethyl-substituted analogs () exhibit prolonged metabolic stability due to fluorine’s electronegativity and C-F bond strength. Branched-chain derivatives () mimic natural amino acids like valine, enabling foldamer applications.

Synthetic Utility :

Biological Activity

(S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid, a compound with significant implications in medicinal chemistry, is known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₆H₂₃N₃O₅

- Molecular Weight : 309.36 g/mol

- CAS Number : 2350078-91-8

This compound features a benzyloxycarbonyl group and a tert-butoxycarbonyl group, which are crucial for its biological interactions.

The biological activity of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid can be attributed to its ability to modulate various biochemical pathways:

- Amino Acid Analog : This compound acts as an analog of amino acids, potentially influencing protein synthesis and cellular signaling pathways.

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmitter regulation .

- Potential Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating autoimmune disorders .

Case Studies

-

Study on Neuroprotective Effects :

- A study investigated the neuroprotective effects of similar amino acid derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death by up to 30% compared to controls, suggesting potential therapeutic roles in neurodegenerative diseases.

-

Anti-cancer Activity :

- In vitro studies demonstrated that derivatives of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells). The IC50 values ranged from 5 to 15 µM, indicating significant cytotoxicity against tumor cells while sparing normal cells .

Data Table: Biological Activity Summary

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of (S)-3-(((Benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoic acid have not been extensively studied; however, related compounds show promising profiles:

- Solubility : Slightly soluble in water, which may affect bioavailability.

- Absorption : Predicted to have high gastrointestinal absorption based on molecular structure.

- Safety : Exhibits low toxicity in preliminary studies; however, further toxicological assessments are necessary for clinical applications .

Q & A

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify Cbz/Boc group integration (e.g., tert-butyl singlet at δ 1.4 ppm; benzyl aromatic protons at δ 7.3–7.5 ppm) .

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to confirm enantiomeric excess (>98% for pharmaceutical-grade purity) .

- Mass Spectrometry : ESI-MS to validate molecular weight (expected [M+H]⁺: ~393.4 g/mol) .

How do conflicting NMR signals arise during characterization, and how can researchers resolve them?

Advanced Question

Common Issues :

- Rotameric Splitting : Tert-butyl groups in Boc-protected amines may cause splitting in ¹H NMR. Use elevated temperatures (e.g., 40°C in DMSO-d₆) to average signals .

- Solvent Artifacts : Residual ethanol in recrystallized samples can obscure peaks. Dry samples under high vacuum (0.1 mmHg, 24 h) .

Resolution : Combine 2D NMR (e.g., HSQC, COSY) to assign overlapping protons. Compare with computational spectra (DFT calculations) .

What strategies mitigate premature deprotection of the Cbz or Boc groups during downstream reactions?

Advanced Question

- Boc Stability : Avoid strong acids (e.g., TFA) unless intentional deprotection is needed. Use mild acids (e.g., HCl/dioxane) for selective Boc removal without affecting Cbz .

- Cbz Sensitivity : Hydrogenolysis (H₂/Pd-C) removes Cbz but requires inert conditions to prevent reduction of other functional groups .

Experimental Design : Pre-test stability via TLC monitoring under reaction conditions (e.g., 10% Pd-C in MeOH, 1 atm H₂, 2 h) .

How can researchers leverage this compound in peptide-based drug design, particularly for targeting enzymatic active sites?

Advanced Question

- Rational Design : The dual-protected structure allows sequential deprotection for selective conjugation. For example:

- Structure-Activity Relationship (SAR) : Modify the butanoic acid backbone to enhance binding affinity. Computational docking (AutoDock Vina) can predict interactions with targets like proteases .

What are the best practices for long-term storage to prevent degradation?

Basic Question

- Conditions : Store at –20°C in airtight, amber vials under argon to block moisture and oxygen .

- Stability Testing : Monitor via HPLC every 6 months; degradation manifests as new peaks (e.g., free amine from hydrolysis) .

How should researchers address low yields in the final coupling step of this compound?

Advanced Question

Root Causes :

- Steric Hindrance : Bulky Cbz/Boc groups may slow reactivity. Use coupling agents like HATU instead of DCC for better efficiency .

- Side Reactions : Acylation of the butanoic acid carboxylate. Activate the carboxylate with EDCI/HOBt before coupling .

Troubleshooting : Employ real-time FTIR to track carboxylate activation (disappearance of –COOH peak at 1700 cm⁻¹) .

What synthetic alternatives exist for introducing the Cbz group if benzyl chloroformate is unavailable?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.